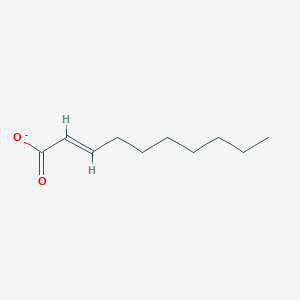
(2E)-decenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-decenoate is an unsaturated fatty acid anion resulting from the deprotonation of the carboxy group of trans-2-decenoic acid. The major species at pH 7.3. It is a conjugate base of a trans-2-decenoic acid.
Scientific Research Applications
Modulation of Potassium Channel Activity
(Bregestovski, Bolotina, & Serebryakov, 1989) investigated the effects of 2-decenoic acid (DA) on calcium-activated potassium (K+) channels in human aortic smooth muscle cells. They found that DA significantly increases the probability of these channels being open, indicating a potential role in regulating vascular smooth muscle function.
Cell Membrane Effects
A study by (Horie, Kawasaki, & Takenaka, 1987) explored how 2-decenoic acid affects the cell membrane of cultured dorsal root ganglion neurons. The research showed that 2-decenoic acid can block action potentials and expand the cell membrane, suggesting a role in modulating neuronal activity.
Transdermal Drug Delivery
(Serna-Jiménez et al., 2015) researched the development of a transdermal delivery system for pizotifen malate, finding that decenoic acid significantly enhances the permeation of the drug through the skin. This points to its potential use in improving the effectiveness of transdermal therapeutic agents.
Antimicrobial and Biofilm Disruption
The antimicrobial effects of cis-2-decenoic acid were investigated by (Jennings, Courtney, & Haggard, 2012). The study found that it inhibits the growth of S. aureus and disrupts biofilm formation, suggesting a potential role in combatting bacterial infections and biofilm-related issues.
Neuroprotective Effects
(Tanaka et al., 2012) discovered that trans-2-decenoic acid ethyl ester, a derivative of 2-decenoic acid, has neuroprotective effects in a mouse model of cerebral infarction. It suggests possible therapeutic applications in neurological conditions.
properties
Product Name |
(2E)-decenoate |
|---|---|
Molecular Formula |
C10H17O2- |
Molecular Weight |
169.24 g/mol |
IUPAC Name |
(E)-dec-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/p-1/b9-8+ |
InChI Key |
WXBXVVIUZANZAU-CMDGGOBGSA-M |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)[O-] |
Canonical SMILES |
CCCCCCCC=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



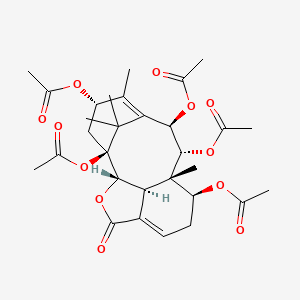
![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)

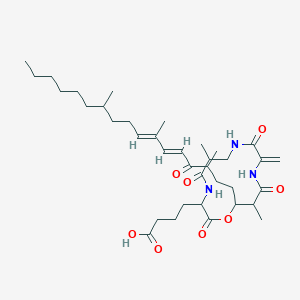
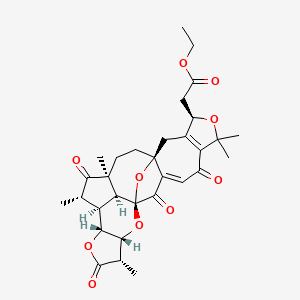





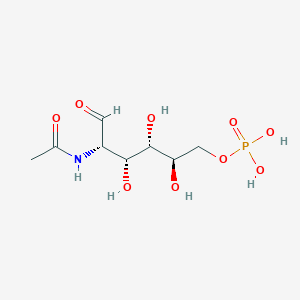
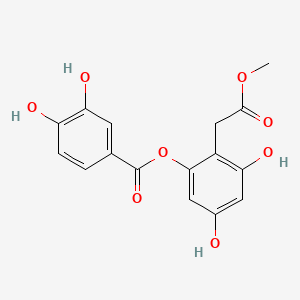
![(3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone](/img/structure/B1258461.png)
![N-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B1258462.png)